5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-(ethoxymethyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O2/c1-2-13-3-11-5(7)4(6(8)12)9-10-11/h2-3,7H2,1H3,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEMSOQAFAWEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(N=N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Description | References |
|---|---|---|
| Catalysts | Sodium ethoxide, cesium carbonate, sodium methoxide | , |
| Solvents | Ethanol, methanol | , |
| Intermediates | Nitriles and azides | , |
| Reaction Conditions | Mild temperatures (0°C to 40°C), inert atmosphere |
Synthetic Route for Ethoxymethyl Substituent
The ethoxymethyl group at the N-1 position is introduced via alkylation of the triazole core with ethoxymethyl halides or related derivatives. This step typically occurs after the formation of the triazole ring and involves nucleophilic substitution reactions.
Typical Procedure:
- Reagents: Ethoxymethyl chloride or ethoxymethyl bromide.
- Conditions: Conducted in a polar aprotic solvent such as acetonitrile or dimethylformamide, with base (e.g., potassium carbonate) to facilitate nucleophilic attack.
- Outcome: Selective alkylation at the N-1 nitrogen atom, yielding the ethoxymethyl derivative.
Carboxamide Formation at C-4
The carboxamide moiety is introduced through amidation of the corresponding carboxylic acid or its activated derivatives. The process involves:
- Conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride.
- Subsequent reaction with ammonia or primary amines to afford the carboxamide.
Procedure Details:
- Activation: Carboxylic acid is treated with oxalyl chloride under inert atmosphere, often with catalytic DMF.
- Amidation: The acyl chloride reacts with ammonia or primary amines in the presence of a base such as triethylamine.
- Conditions: Typically performed at low temperature to control reactivity and prevent side reactions.
Synthesis Summary and Data Table
| Step | Reagents | Catalysts | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|---|
| Cycloaddition | Azides + Nitriles | Sodium ethoxide / Cesium carbonate | Ethanol / Methanol | 0°C to 40°C | 4-16 hours | Moisture and air sensitive, requires inert atmosphere |
| Ethoxymethylation | Ethoxymethyl halide | K2CO3 | Acetonitrile | Room temp to 40°C | 2-6 hours | Nucleophilic substitution at N-1 |
| Amidation | Carboxylic acid | None (activation step) | Dichloromethane / Toluene | Reflux | 4-12 hours | Use of oxalyl chloride or thionyl chloride |
Research Findings and Optimization Strategies
Recent studies have demonstrated that the choice of catalyst significantly influences the yield and purity of the final compound. Sodium ethoxide and cesium carbonate are the most effective, with cesium carbonate often providing higher yields due to its stronger basicity and solubility in organic solvents.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazoles.
Scientific Research Applications
5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Key Observations :
- The carbamoylmethyl analog is the most well-characterized, with demonstrated inhibition of LexA self-cleavage, a critical step in bacterial SOS response activation .
- Substituents like aryl groups (e.g., 4-methylphenyl) or boron-containing moieties shift biological activity toward anticancer or alternative antibacterial mechanisms .
- Ethoxymethyl vs. Carbamoylmethyl : The ethoxymethyl group introduces an ether linkage, likely enhancing hydrophilicity compared to the carbamoylmethyl group’s hydrogen-bonding capacity. This may alter membrane permeability and target binding kinetics.
Physicochemical and Pharmacokinetic Properties
Notes:
- The carbamoylmethyl analog’s β-turn mimetic structure is critical for LexA binding, while ethoxymethyl’s bulkier substituent may disrupt this interaction unless compensatory modifications are made .
Biological Activity
5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of substituted triazoles. Its structure features a 1,2,3-triazole ring with various functional groups, which have been associated with diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is C₆H₁₁N₅O₂. The key components of its structure include:
- Triazole Ring : A five-membered heterocycle containing three nitrogen atoms.
- Ethoxymethyl Group : Attached to the first nitrogen (N1).
- Amino Group : Located at the fifth position (C5).
- Carboxamide Group : Linked to the fourth carbon (C4).
This unique arrangement contributes to its biological activity and potential as a drug candidate.
Antimicrobial Activity
Research has indicated that triazole derivatives, including this compound, exhibit significant antimicrobial properties. A study on related triazole compounds demonstrated their efficacy against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival.
Antiviral Potential
The antiviral activity of triazole derivatives has been a focal point in recent studies. For instance, compounds with similar structural motifs have shown promising results against viruses such as SARS-CoV and hepatitis C virus. The interaction between these compounds and viral proteins suggests that they may inhibit viral replication effectively.
Antimalarial Activity
Recent investigations into triazole derivatives have also explored their antimalarial properties. In vitro studies demonstrated that certain triazole compounds exhibited low cytotoxicity while maintaining potent activity against Plasmodium species. For example, derivatives with IC50 values in the submicromolar range were identified as potential candidates for further optimization in antimalarial drug discovery .
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial effects of triazole derivatives, this compound was tested against several pathogenic bacteria and fungi. The results indicated that this compound displayed significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 100 μg/mL.
Case Study 2: Antiviral Effects
A series of derivatives based on the triazole core were synthesized and tested for antiviral activity against human coronaviruses. Compounds similar to this compound showed effective inhibition of viral replication by interacting with the main protease of the virus. One derivative achieved an EC50 value of 0.8 μM with low cytotoxicity in mammalian cell lines .
Research Findings Summary Table
| Activity Type | IC50/EC50 Value | Tested Strains/Cells | Notes |
|---|---|---|---|
| Antimicrobial | <100 µg/mL | Various bacteria and fungi | Significant inhibition observed |
| Antiviral | 0.8 µM | Human coronaviruses | Low cytotoxicity |
| Antimalarial | <5 µM | Plasmodium species | Potential candidates for optimization |
Q & A
Q. What are the optimal synthetic strategies and critical parameters for synthesizing 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis involves multi-step reactions, typically starting with the formation of the triazole core via Huisgen cycloaddition or other click chemistry approaches. Key parameters include:
- Temperature control : Reactions often proceed at 50–80°C to balance yield and purity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- pH optimization : Acidic or neutral conditions prevent undesired side reactions in carboxamide formation .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures high purity (>95%) .
Monitoring via TLC and NMR spectroscopy is essential to track reaction progress .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Q. How do the compound's solubility and stability influence experimental design?
- Solubility : Preferentially soluble in DMSO or DMF (>50 mg/mL); limited aqueous solubility necessitates vehicle controls in biological assays .
- Stability : Stable at −20°C for long-term storage; avoid prolonged exposure to light or moisture to prevent degradation .
Advanced Research Questions
Q. What mechanistic insights explain its reported biological activity (e.g., antimicrobial, anticancer)?
- Kinase inhibition : Structural analogs (e.g., triazole-carboxamides) inhibit kinases like B-Raf or COX-2 via competitive binding to ATP pockets .
- SOS response modulation : The triazole scaffold disrupts bacterial RecA-LexA interactions, blocking DNA repair pathways .
- Cellular assays : Use MTT or ATP-based viability assays to quantify IC values in cancer cell lines (e.g., RXF 393 renal cancer) .
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
- Substituent effects : Ethoxymethyl enhances metabolic stability compared to benzyl groups ; halogenation (e.g., Cl, F) improves target affinity .
- Bioisosteric replacements : Replace carboxamide with sulfonamide to assess solubility-impact trade-offs .
- In silico modeling : Molecular docking (AutoDock Vina) predicts binding modes to prioritize derivatives .
Q. How should researchers resolve contradictory data in biological activity reports?
- Cross-validation : Replicate assays in orthogonal models (e.g., enzyme inhibition + cell-based assays) .
- Statistical rigor : Apply ANOVA or Student’s t-test to assess significance; report p-values and confidence intervals .
- Batch variability : Characterize purity (>95% by HPLC) and confirm absence of endotoxins .
Q. What computational tools predict its pharmacokinetic and toxicity profiles?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
